DMA trihydrochloride
Overview
Description
DMA trihydrochloride is a fluorescent agent with excitation and emission wavelengths of 340 nm and 478 nm, respectively . It is used for research purposes only and is not intended for human or veterinary use .
Synthesis Analysis
N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .Molecular Structure Analysis
The molecular weight of DMA trihydrochloride is 505.02 . Its molecular formula is C27H29ClN6O2 .Physical And Chemical Properties Analysis
Dynamic Mechanical Analysis (DMA) is a technique that is widely used to characterize a material’s properties as a function of temperature, time, frequency, stress, atmosphere or a combination of these parameters . DMA applies an oscillatory force at a set frequency to the sample and reports changes in stiffness and damping .Scientific Research Applications
1. Environmental and Health Impact Studies
- DMA, a metabolite of inorganic arsenic, has been studied for its unique toxic properties, including DNA damage in human lung cells and carcinogenic potential in various organs (Kenyon & Hughes, 2001).
2. Water Treatment and Contamination
- Studies on water treatment have investigated DMA's role in the formation of N-nitrosamines, particularly N-nitrosodimethylamine (NDMA), a probable human carcinogen, during chloramination processes (Le Roux, Gallard, & Croué, 2011).
3. Medical Research and Drug Development
- DMA has been used in the development of an HPLC-UV method for measuring plasma dimethylacetamide concentrations, which is important for monitoring the clearance of certain pharmaceuticals and potentially contributing to hepatic toxicity (Cendana et al., 2017).
4. Photocatalytic Applications
- DMA has been utilized as a solvent in the photocatalytic reduction of CO2, demonstrating its potential in environmental and energy-related applications (Kuramochi, Kamiya, & Ishida, 2014).
5. Polymer Science
- DMA has been incorporated into the synthesis of amphiphilic block copolymers, indicating its utility in the field of polymer chemistry (Pai, Barner‐Kowollik, Davis, & Stenzel, 2004).
6. Dental and Bone Health Research
- DMA salts have been studied for their impact on dental development in rats, providing insights into the effects of environmental contaminants on dental health (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).
7. Soil Contamination and Remediation
- DMA's degradation and interaction with soils, especially in the context of agricultural herbicides and pesticides, have been explored, highlighting its environmental impact and the need for effective remediation strategies (Xu, Cai, & O’Shea, 2007).
8. Cancer Research
- DMA's potential role in carcinogenesis, particularly in inducing urothelial toxicity and regeneration, has been investigated, contributing to the understanding of arsenic-related carcinogenic pathways (Cohen et al., 2002).
9. Herbicide Manufacturing and Environmental Safety
- The control of DMA vapors in herbicide production, and its impact on environmental pollution, has been a subject of study, indicating the importance of pollution prevention in industrial processes (Arsenijević et al., 2008).
10. Pharmacological Research
- DMA has been used to study its effects on cell differentiation, particularly in HL-60 cells, offering insights into pharmacological applications and cellular biology (Li et al., 2000).
Safety And Hazards
Future Directions
The newly synthesized bisbenzimidazole derivatives DMA (6c) is evaluated for their cytotoxicity against human tumor cell lines, which are cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7) and brain glioma cell line (U87) in comparison to Hoechst . This suggests potential future directions in cancer research .
Relevant Papers The relevant papers for DMA trihydrochloride include a study on the synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXXGULZHPSHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DMA trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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